1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by the presence of a cyclopropane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the cyclopropanation of alkenes using difluorocarbene intermediates. The reaction typically requires the use of strong bases and fluorinating agents under controlled conditions to achieve the desired product . Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a difluoromethyl group instead of a difluoroethyl group, leading to different reactivity and applications.
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid: The position of the fluorine atoms can significantly influence the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-5(7,8)6(2-3-6)4(9)10/h2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZPPINNVGZENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-38-8 |
Source
|
Record name | 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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